An In-depth Technical Guide to N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide (CAS 657-63-6)
An In-depth Technical Guide to N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide (CAS 657-63-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a halogenated aromatic amide of significant interest in synthetic and medicinal chemistry. Its structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and safety considerations for this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 657-63-6 | [1][2] |
| Molecular Formula | C₈H₅ClF₃NO | [2] |
| Molecular Weight | 223.58 g/mol | [2] |
| Boiling Point | 311.4 °C at 760 mmHg | N/A |
| Flash Point | 142.1 °C | N/A |
| Appearance | Not specified (likely a solid) | |
| Synonyms | N-Formyl-2-chloro-5-(trifluoromethyl)aniline | [1] |
Synthesis
The synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is typically achieved through the formylation of its corresponding aniline precursor, 2-chloro-5-(trifluoromethyl)aniline (CAS 121-50-6)[3]. While a specific, detailed experimental protocol for this exact transformation is not widely published, the formylation of anilines is a standard organic reaction that can be accomplished through several methods.
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide.
Experimental Protocols
Method 1: Formylation with Formic Acid
This is a direct and atom-economical method for the formylation of anilines.
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Procedure: 2-Chloro-5-(trifluoromethyl)aniline is heated, often under reflux, with an excess of formic acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formic acid is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Method 2: Formylation with Acetic Formic Anhydride
Acetic formic anhydride, often generated in situ from acetic anhydride and formic acid, is a more reactive formylating agent.
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Procedure: Acetic anhydride is added dropwise to cooled formic acid to generate acetic formic anhydride. To this mixture, a solution of 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane or THF) is added. The reaction is typically stirred at room temperature until completion as monitored by TLC. The work-up involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Note: The selection of the method and specific reaction conditions (temperature, reaction time, solvent, and purification technique) would require optimization for the best yield and purity of the final product.
Spectroscopic and Analytical Data
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¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the formyl proton (CHO), the aromatic protons, and the N-H proton. The coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the number and chemical environment of the carbon atoms, including the carbonyl carbon of the formamide group and the carbons of the trifluoromethyl group and the aromatic ring.
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IR (Infrared) Spectroscopy: Would display characteristic absorption bands for the N-H stretching, C=O (amide I) stretching, and C-N stretching vibrations, confirming the presence of the formamide functional group.
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Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide fragmentation patterns that can help in structure elucidation.
Applications in Research and Development
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide serves as a key building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The presence of the chloro and trifluoromethyl substituents allows for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, to build more complex molecular architectures.
While there is no direct evidence of the biological activity of N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide itself, the 2-chloro-5-(trifluoromethyl)phenyl moiety is present in a number of biologically active compounds. For instance, this structural motif is found in inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which are being investigated for their anti-inflammatory and analgesic properties[4].
Safety and Handling
Based on the safety data sheets (SDS) provided by various suppliers, N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide should be handled with care in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific hazard statements indicate that the compound may cause skin and eye irritation.
Conclusion
N-(2-Chloro-5-(trifluoromethyl)phenyl)formamide is a valuable synthetic intermediate with potential applications in the development of new chemical entities. While its fundamental physicochemical properties are known, a detailed public record of its experimental synthesis protocol and comprehensive spectroscopic characterization is lacking. This highlights a common gap in the available information for many commercially available but less-studied chemical building blocks. Further research to fully characterize this compound would be beneficial for its wider application in organic synthesis and medicinal chemistry. Researchers utilizing this compound are advised to perform their own analytical characterization to confirm its identity and purity before use in subsequent reactions.
References
- 1. N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide | 657-63-6 [chemicalbook.com]
- 2. 657-63-6 CAS MSDS (N-Formyl 2-chloro-5-(trifluoromethyl)aniline, N-[2-Chloro-5-(trifluoromethyl)phenyl]formamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

